molecular formula C22H22N4S B2864328 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 439097-15-1

1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole

Cat. No.: B2864328
CAS No.: 439097-15-1
M. Wt: 374.51
InChI Key: SZZIPUPIADJBQZ-UHFFFAOYSA-N
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Description

1-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole is a heterocyclic compound featuring an indole core linked via a methyl group to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with a 4-phenylpiperazine group. This structural architecture combines pharmacophoric elements known for modulating receptor interactions, particularly in the central nervous system (CNS) and oncology targets. The indole scaffold is associated with serotoninergic activity, while the 4-phenylpiperazine moiety enhances affinity for dopamine and histamine receptors . The thiazole ring contributes to metabolic stability and electronic properties, making the compound a candidate for drug discovery .

Properties

IUPAC Name

5-(indol-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)24-12-14-25(15-13-24)22-23-16-20(27-22)17-26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZIPUPIADJBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

2.1.1. Piperazine-Substituted Thiazole Derivatives Compounds such as 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine () share the thiazole-piperazine motif but lack the indole core. Instead, they feature aliphatic linkers (e.g., propan-1-amine). Pharmacokinetic studies suggest that phenylpiperazine derivatives exhibit higher CNS receptor affinity due to enhanced π-π stacking interactions .

2.1.2. Indole-Piperazine Derivatives
6-(4-Methylpiperazin-1-yl)-1H-indole () retains the indole and piperazine groups but omits the thiazole linker. Direct attachment of piperazine to indole simplifies synthesis but may limit conformational flexibility, reducing selectivity for multi-receptor targets. Computational docking (e.g., AutoDock4) indicates that the thiazole-methyl spacer in the main compound enables optimal orientation for binding to histamine H3 receptors compared to rigid analogues .

2.1.3. Thiazole-Hydrazine Derivatives The (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide derivative () replaces the indole-piperazine system with a hydrazine-carbothioamide group. This modification confers antiviral and anticancer properties, highlighting the role of thiazole in diverse bioactivities. However, the absence of piperazine may reduce CNS penetration, favoring peripheral targets .

Computational and Physicochemical Comparisons

  • Lipophilicity (clogP) :
    • Main compound: ~3.2 (estimated via Multiwfn ).
    • Propylpiperazine analogue (): ~2.5 due to reduced aromaticity.
    • Hydrazine-carbothioamide (): ~1.8 (polar groups increase hydrophilicity).
  • Binding Affinity (AutoDock4) :
    • The main compound shows stronger binding to histamine H3 receptors (ΔG = -9.8 kcal/mol) compared to ’s indole-piperazine (ΔG = -7.2 kcal/mol), attributed to the thiazole spacer’s flexibility .

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